molecular formula C15H20N4OS3 B2654341 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide CAS No. 1396845-65-0

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2654341
CAS No.: 1396845-65-0
M. Wt: 368.53
InChI Key: WHBXCSQXGFRYCI-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C15H20N4OS3 and its molecular weight is 368.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Derivatives

This compound serves as a precursor for synthesizing a variety of heterocycles, demonstrating the versatility of thiadiazole-based compounds in generating biologically active molecules. For instance, the synthesis of innovative heterocycles incorporating a thiadiazole moiety has been explored for potential insecticidal properties against the cotton leafworm, Spodoptera littoralis (A. Fadda et al., 2017). Similarly, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been synthesized from related precursors, showing promise as antitumor agents (M. Albratty et al., 2017).

Glutaminase Inhibition for Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to the compound , have been studied for their ability to inhibit glutaminase, showing potential as cancer therapeutics by attenuating the growth of human lymphoma cells in vitro and in mouse models (K. Shukla et al., 2012).

Structural Analysis

The structural aspects of compounds containing thiadiazole and acetamide groups have been extensively studied. For example, the analysis of N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide highlighted its molecular configuration and potential for forming centrosymmetric dimers via hydrogen bonding, which could influence its biological activity (D. Ismailova et al., 2014).

Antimicrobial and Surfactant Properties

Compounds based on thiadiazole have been shown to possess antimicrobial activities and have been utilized in the synthesis of nonionic surfactants with evaluated biodegradability and physico-chemical properties (Abdelmotaal Abdelmajeid et al., 2017). This demonstrates the potential of thiadiazole derivatives in various applications beyond pharmacological activities.

Antibacterial Activity

The synthesis and antibacterial potential of acetamide derivatives bearing heterocyclic cores, including thiadiazoles, have been investigated, showing moderate activity against both Gram-positive and Gram-negative bacterial strains (Kashif Iqbal et al., 2017).

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS3/c1-2-21-15-18-17-14(23-15)16-13(20)10-19-7-5-11(6-8-19)12-4-3-9-22-12/h3-4,9,11H,2,5-8,10H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBXCSQXGFRYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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